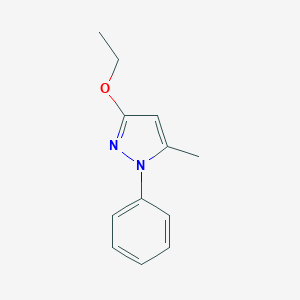

1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)14(13-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVWFSPNDNDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Elusive Mechanism of Action: A Technical Guide to 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole and the Broader Pyrazole Class

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is not extensively available in the public domain. This guide provides a comprehensive overview of the known biological activities and mechanisms of action for structurally related pyrazole derivatives to inform potential research directions for the specified compound. The information presented herein is based on studies of more complex pyrazole-containing molecules and may not be directly applicable to 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, analgesic, and enzyme inhibitory agents.[1][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

Potential Biological Activities of Pyrazole Derivatives

While the specific biological targets of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole are not yet elucidated, the broader class of pyrazole derivatives has been shown to interact with various biological pathways. The following sections summarize the known activities of related compounds, which may provide a starting point for investigating the mechanism of action of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Assay | IC50/Inhibition | Reference |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory effect | 93.80% inhibition at 1 mM | [1] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | Anti-inflammatory activity | IC50: 57.24 - 69.15 µg/mL | [1] |

| 3,5-diaryl pyrazole derivatives | IL-6 and TNF-α inhibition | Active inhibition | [3] |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory activity | Comparable to diclofenac and celecoxib | [3] |

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs and numerous investigational compounds. Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][4][5]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cell Line | IC50/GI50 | Reference |

| 1-Aryl-1H-pyrazole-fused curcumin analogues | MDA-MB-231 (Breast) | IC50: 2.43–7.84 μM | [5] |

| 1-Aryl-1H-pyrazole-fused curcumin analogues | HepG2 (Liver) | IC50: 4.98–14.65 μM | [5] |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | GI50 = 15.6 µM | [1] |

| 1,3-diphenyl-1H-pyrazole derivatives with benzimidazole skeleton | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | IC50: 0.83-1.81 μM | [2] |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO (Colon) | Cytotoxic | [6] |

Enzyme Inhibition

Pyrazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs) and lipoxygenases. This inhibitory activity contributes to their potential therapeutic effects in neurological disorders and inflammatory conditions.

Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound/Derivative Class | Enzyme Target | Ki/IC50 | Reference |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase (MAO) | Ki of about 10-8 M | [7] |

| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAO) and Bovine Serum Amine Oxidase (BSAO) | Good inhibitory activity | [8] |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase (15-LOX) | Potent inhibitors | [9] |

Hypothetical Signaling Pathway

Based on the known anti-inflammatory and anticancer activities of pyrazole derivatives, a hypothetical signaling pathway that could be modulated by 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is presented below. This diagram illustrates potential points of intervention in a generic cellular signaling cascade related to inflammation and cell proliferation.

Experimental Protocols

To investigate the mechanism of action of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, a series of in vitro and in vivo experiments would be necessary. Below is a generalized protocol for a common in vitro assay used to assess the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound, 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazole scaffold represents a versatile platform for the development of novel therapeutic agents. While the specific mechanism of action for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole remains to be determined, the extensive research on related pyrazole derivatives suggests several promising avenues for investigation. Future research should focus on a systematic evaluation of this compound's activity in a panel of biological assays, including anti-inflammatory, anticancer, and enzyme inhibition screens. Identification of its primary molecular targets will be crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. Computational modeling and docking studies could also provide valuable insights into its potential binding modes with various biological macromolecules.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted pyrazoles, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. This document details their structural properties, reactivity, synthesis, and characterization, with a focus on applications relevant to drug discovery and development.

Introduction to Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This unique structure imparts a range of interesting physicochemical properties and a versatile reactivity profile, making the pyrazole scaffold a "privileged structure" in medicinal chemistry.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[3][4] Since then, the pyrazole nucleus has been incorporated into numerous commercially successful pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity agent Rimonabant.[5][6] Their broad spectrum of biological activities includes anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties, among others.[3][7][8][9]

Physical and Physicochemical Characteristics

The physical properties of pyrazoles are significantly influenced by the substitution pattern on the ring.

2.1 Structural and Electronic Properties The parent pyrazole is a colorless solid with a melting point of 70°C.[1] This relatively high melting point is attributed to intermolecular hydrogen bonding.[1] The pyrazole ring is aromatic and planar. It features two distinct nitrogen atoms: one is a pyrrole-like NH group that can act as a hydrogen bond donor, and the other is a pyridine-like nitrogen that serves as a hydrogen bond acceptor.[5][10]

Pyrazoles exhibit annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. This phenomenon can influence the molecule's reactivity and its interactions with biological targets.[10][11]

2.2 Amphoteric Nature and Acidity/Basicity Due to the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, N-unsubstituted pyrazoles are amphoteric.[11] The parent pyrazole is a weak base, with a pKa of 2.48 for its conjugate acid.[2][4] The nature of substituents on the ring can significantly modulate these acidic and basic properties.[11] Electron-withdrawing groups tend to increase the acidity of the N-H proton.[11]

2.3 Quantitative Physicochemical Data Physicochemical properties such as pKa (acid dissociation constant) and logP (lipophilicity) are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these properties for the parent pyrazole and a representative substituted derivative.

| Compound | Molecular Formula | pKa (Conjugate Acid) | logP | Reference |

| 1H-Pyrazole | C₃H₄N₂ | 2.48 | 0.26 | [2] |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 4.12 | 0.85 |

Note: Data for substituted pyrazoles can vary widely based on the nature and position of the substituents.

Chemical Characteristics and Reactivity

3.1 Aromatic Reactivity As a π-excessive aromatic heterocycle, the pyrazole ring is susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[1][12] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1] The reactivity can be modified by the presence of activating or deactivating groups on the ring. Nucleophilic attack is less common and typically occurs at the C3 and C5 positions.[12]

3.2 Synthesis of Substituted Pyrazoles The construction of the pyrazole ring is a cornerstone of synthetic organic chemistry. Several robust methods exist, with the choice depending on the desired substitution pattern.

-

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is the most classical and widely used method, often referred to as the Knorr pyrazole synthesis. It involves the reaction of a hydrazine (or a substituted hydrazine) with a β-diketone or a related 1,3-dielectrophile.[12]

-

[3+2] Dipolar Cycloaddition: This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene.[12][13] This approach offers high regioselectivity for producing specific isomers.

-

Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the pyrazole ring, offering high efficiency and atom economy.[12]

The general workflow for pyrazole synthesis often involves ring formation followed by functionalization.

Caption: General workflow for pyrazole synthesis and functionalization.

Experimental Protocols

4.1 Protocol for Synthesis of 1,3,5-Substituted Pyrazole via Condensation

This protocol is a representative example based on the condensation of a chalcone derivative with a hydrazine, a common method for creating highly substituted pyrazoles.[7]

Objective: To synthesize a 1,3,5-trisubstituted pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

Materials:

-

Substituted Chalcone (1.0 eq)

-

Hydrazine Hydrate or Phenylhydrazine (1.2 eq)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (Büchner funnel)

Methodology:

-

Reaction Setup: Dissolve the substituted chalcone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Reagent: To the stirring solution, add the hydrazine derivative (e.g., phenylhydrazine, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water or a cold ethanol/water mixture. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline product.

-

(Optional) Oxidation to Pyrazole: The resulting pyrazoline can be oxidized to the aromatic pyrazole using an oxidizing agent like iodine in DMSO or by simply heating in DMSO under an oxygen atmosphere.[13]

4.2 Protocol for Physicochemical and Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized substituted pyrazole.

Methodology:

-

Melting Point: Determine the melting point of the purified product using a melting point apparatus. A sharp melting range indicates high purity.

-

Infrared (IR) Spectroscopy: [14][15]

-

Prepare a KBr pellet of the solid sample or analyze as a thin film.

-

Record the spectrum and identify characteristic peaks. Key vibrations include:

-

~3200-3400 cm⁻¹ (N-H stretch, if N-unsubstituted)

-

~1500-1600 cm⁻¹ (C=N and C=C stretching of the aromatic ring)

-

~2900-3100 cm⁻¹ (Aromatic and aliphatic C-H stretching)

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16]

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Record the spectrum to identify the chemical shifts, integration, and coupling patterns of protons. Aromatic protons on the pyrazole ring typically appear between δ 6.0 and 8.5 ppm. The N-H proton, if present, is often a broad singlet at a variable chemical shift.

-

¹³C NMR: Record the spectrum to identify the chemical shifts of the carbon atoms. Pyrazole ring carbons typically resonate between δ 100 and 150 ppm.

-

-

Mass Spectrometry (MS): [16]

-

Analyze the sample using a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Pharmacological Significance and Key Signaling Pathways

Substituted pyrazoles are central to many approved drugs. Their mechanism of action often involves precise interactions with key proteins in signaling pathways.

5.1 Celecoxib (Anti-inflammatory) Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[17][18] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[19][20] It inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[18][20]

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

5.2 Sildenafil (Erectile Dysfunction) Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[21][22] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased cGMP levels.[22] cGMP causes smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, sildenafil enhances the effect of NO by preventing cGMP breakdown.[21][22][23]

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

5.3 Rimonabant (Withdrawn Anti-Obesity Drug) Rimonabant was designed as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[24][25] The endocannabinoid system is involved in regulating appetite and energy balance.[25] By blocking the CB1 receptor, primarily in the central nervous system and peripheral tissues like adipose cells, Rimonabant was intended to decrease appetite and improve metabolic parameters.[24][25][26] It was withdrawn from the market due to severe psychiatric side effects, including depression and suicidal thoughts.[24]

Caption: Rimonabant blocks the CB1 receptor to reduce appetite.

Conclusion

Substituted pyrazoles represent a fundamentally important class of heterocyclic compounds with a rich history and a vibrant future in scientific research. Their tunable physicochemical properties, versatile synthesis, and diverse biological activities ensure their continued relevance in drug discovery, agrochemicals, and materials science. This guide has provided a foundational understanding of their core characteristics, offering researchers and developers the necessary knowledge to harness the potential of this remarkable scaffold.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. jocpr.com [jocpr.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. genericday.com [genericday.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. go.drugbank.com [go.drugbank.com]

- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 26. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the burgeoning field of pyrazole chemistry, focusing on the synthesis, biological evaluation, and mechanisms of action of novel derivatives. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features allow for extensive functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3] This document summarizes recent quantitative findings, details key experimental protocols, and visualizes complex biological pathways to facilitate the rational design of next-generation therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Novel pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[1] Researchers have successfully designed and synthesized derivatives that interfere with various oncogenic pathways, including cell cycle regulation, signal transduction, and DNA integrity.[1][4]

Data Presentation: Anticancer Activity of Novel Pyrazole Derivatives

| Compound/Series | Target Cell Line(s) | Key Quantitative Data (IC50/GI50 in µM) | Reference Drug | Citation |

| Pyrazole Benzothiazole Hybrids (Comp. 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | [1] |

| Polysubstituted Pyrazoles (Comp. 59) | HepG2 | 2.0 | Cisplatin (5.5 µM) | [1] |

| Pyrazolo[3,4-b]pyridines (Comp. 57 & 58) | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin (4.30 - 5.17 µM) | [1] |

| Indole-Pyrazole Hybrids (Comp. 33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 (Cell lines); 0.074 & 0.095 (CDK2) | Doxorubicin (24.7 - 64.8 µM) | [1] |

| Benzofuropyrazole Derivative (Comp. 4a) | K562, A549 | 0.26, 0.19 | ABT-751 | [5] |

| Pyrazole Derivative (Comp. 5b) | K562, A549 | 0.021, 0.69 | ABT-751 | [5] |

| Pyrazole-Indole Hybrids (Comp. 7a & 7b) | HepG2 | 6.1, 7.9 | Doxorubicin (24.7 µM) | [6] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

A prominent mechanism of action for many anticancer pyrazoles is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1][6] Inhibition of CDK2 disrupts the cell cycle, typically causing an arrest at the G2/M phase, which prevents cell proliferation and can ultimately trigger apoptosis (programmed cell death).[7]

Caption: Pyrazole derivative inhibiting CDK2 to induce cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyrazole derivatives, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only. The plates are incubated for a standard period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5][8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory agents.[9] Novel derivatives continue to be developed, targeting key enzymes in the inflammatory pathway.[2][10]

Data Presentation: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound/Series | Target/Assay | Key Quantitative Data | Reference Drug | Citation |

| 1,3,4,5-Tetrasubstituted Pyrazoles (Comp. 117a) | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac (90.21%) | [10] |

| Pyrazole Derivatives (Comp. 144-146) | COX-2 Inhibition | IC50: 0.034 - 0.052 µM | Celecoxib | [10] |

| Pyrazole-Pyrazoline Hybrids (Comp. 4a) | Xylene-induced ear edema | 48.71% inhibition | Dexamethasone (47.18%) | [11] |

| Pyrazole Hydrazinecarboxamide (Comp. 4) | Carrageenan-induced paw edema | High activity | Diclofenac Sodium | [9][12] |

| 4-Pyrazolyl Benzenesulfonamides (Comp. 6b, 7b) | COX-2 Inhibition / Rat Paw Edema | Good selective COX-2 inhibition and edema reduction | Indomethacin, Celecoxib | [13] |

Mechanism of Action: COX Enzyme Inhibition

The primary anti-inflammatory mechanism for many pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects.[14]

Caption: Pyrazole derivatives inhibit COX enzymes to block prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Wistar or Sprague-Dawley rats are divided into groups: a control group, a reference group (e.g., receiving Indomethacin), and test groups for different doses of the pyrazole derivative.

-

Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage of edema inhibition by the test compound is determined by comparing the increase in paw volume in the test groups to that of the control group.[10][14]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains.[9][12]

Data Presentation: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound/Series | Target Organism(s) | Key Quantitative Data (MIC in µg/mL) | Reference Drug | Citation |

| Pyrazole-Pyrazoline Hybrids (4a, 5a, 5b, 9b) | Various Gram-positive and Gram-negative bacteria | Broad-spectrum activity (specific MICs vary) | Penicillin, Norfloxacin | [11] |

| Pyrazole Derivative (Comp. 3) | Escherichia coli | 0.25 | Ciprofloxacin | [9][12] |

| Pyrazole Derivative (Comp. 4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | [9][12] |

| Pyrazole Derivative (Comp. 2) | Aspergillus niger | 1.0 | Clotrimazole | [9][12] |

| 4-Pyrazolyl Benzenesulfonamides (Comp. 5a-c, 7a) | Escherichia coli | Similar to Ampicillin | Ampicillin | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: The pyrazole derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) control wells are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]

Enzyme Inhibition

Beyond their roles in cancer and inflammation, pyrazole derivatives have been identified as potent inhibitors of various other enzymes implicated in disease, including those related to metabolic disorders and neurodegenerative conditions.[10][15]

Data Presentation: Enzyme Inhibitory Activity of Novel Pyrazole Derivatives

| Compound/Series | Target Enzyme | Key Quantitative Data (IC50) | Reference Drug | Citation |

| Pyrazole Derivative (Comp. 231) | α-amylase | 4.08 µg/mL | Acarbose (8.0 µg/mL) | [10] |

| Pyrazole-Triazolopyrimidine Hybrids (Comp. 234) | α-glucosidase | 79.83% inhibition at 0.08 mM | Acarbose (29%) | [10] |

| Pyrazole-Carbothioamides (Comp. 6 & 10) | Carbonic Anhydrase I (hCA I) | 23.87 - 24.37 nM | Acetazolamide | [16] |

| N-2-pyridyl Pyrazole (Racemic Comp. 7p) | DapE (Bacterial Enzyme) | 35.6 µM | - | [17] |

| (R)-pyrazole (Comp. 7q) | DapE (Bacterial Enzyme) | 99% inhibition at 100 µM | - | [17] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel pyrazole derivatives follows a structured workflow, from initial chemical synthesis to comprehensive biological screening to identify lead compounds.

Caption: General workflow for the development of bioactive pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a cornerstone of medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The data clearly indicate that strategic substitutions on the pyrazole ring can significantly enhance efficacy and selectivity against various biological targets.[1][18] Future research will likely focus on multi-target pyrazole derivatives, designing single molecules capable of modulating multiple pathways in complex diseases like cancer and Alzheimer's.[4][15] The continued integration of computational docking studies, structure-activity relationship (SAR) analysis, and robust biological screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. benthamscience.com [benthamscience.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, synthesis, and analytical data, presented in a format tailored for researchers and professionals in the field.

Chemical Identity

-

Chemical Name: 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

-

CAS Number: 300543-31-1[1]

-

Molecular Formula: C₁₂H₁₄N₂O

-

Synonyms: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[2]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for its identification and characterization.[2]

| Data Type | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz) |

| ¹³C NMR | Chemical Shift (δ) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |

| Mass Spec. | m/z | 203 [M+H]⁺ |

Synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

The synthesis of pyrazole derivatives, including 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] A general and efficient protocol is outlined below.

Experimental Protocol:

A general procedure for the synthesis of pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound (1.0 mmol) with phenylhydrazine (1.0 mmol) in ethanol (10 mL) in the presence of a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).[2] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography over silica gel to yield the desired pyrazole derivative.[2]

For the specific synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, an appropriate β-keto ether would be used as the 1,3-dicarbonyl starting material.

Below is a conceptual workflow for the synthesis of pyrazole derivatives.

Caption: General Synthesis Workflow for Pyrazole Derivatives.

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of biological activities.[3][4] Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others.[5][6]

The structural features of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, including the substituted phenyl ring and the ethoxy group, provide opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. Researchers in drug development may consider this scaffold for the design of novel therapeutic agents targeting various disease pathways. For instance, the core pyrazole structure is found in top-selling drugs used to treat different types of cancers and HIV.[3][4]

The synthesis of various substituted pyrazoles allows for the creation of compound libraries for high-throughput screening to identify new lead compounds. The general synthetic route described can be adapted to produce a variety of analogs of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole for structure-activity relationship (SAR) studies.

The conceptual relationship for the application of this pyrazole in drug discovery is outlined below.

Caption: Role of Pyrazole Scaffolds in Drug Discovery.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Knorr cyclization to form the pyrazolone intermediate, followed by a regioselective O-alkylation to yield the target molecule. This document details the necessary starting materials, experimental protocols, and quantitative data, supplemented by diagrams to elucidate the reaction workflow.

Core Starting Materials

The primary starting materials for the synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole are readily available commercial reagents. The synthesis begins with the formation of a pyrazolone intermediate, which is subsequently etherified.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |

| Phenylhydrazine | Starting Material | C₆H₈N₂ | 108.14 |

| Ethyl acetoacetate | Starting Material | C₆H₁₀O₃ | 130.14 |

| 1-Phenyl-3-methyl-5-pyrazolone | Intermediate | C₁₀H₁₀N₂O | 174.19 |

| Ethyl iodide (or other ethylating agent) | Reagent | C₂H₅I | 155.97 |

Synthetic Pathway Overview

The synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is accomplished through a two-step reaction sequence. The first step involves the cyclization of phenylhydrazine and ethyl acetoacetate to form the key intermediate, 1-phenyl-3-methyl-5-pyrazolone. The second step is the O-ethylation of this intermediate to introduce the ethoxy group at the C3 position of the pyrazole ring.

Figure 1: Overall synthetic workflow for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Intermediate)

The synthesis of the pyrazolone intermediate is a classic Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine).[1][2]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of phenylhydrazine and ethyl acetoacetate is prepared. The reaction can be carried out neat or in a solvent such as ethanol or acetic acid.[1]

-

The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the crystallization of the product.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a purified product.

Quantitative Data:

The Knorr cyclization for the synthesis of 1-phenyl-3-methyl-5-pyrazolone is known to be a high-yielding reaction.

Table 2: Reaction Parameters for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

| Parameter | Value | Reference |

| Reactant Ratio (Phenylhydrazine:Ethyl Acetoacetate) | 1:1 to 1:1.1 molar ratio | [1] |

| Solvent | Ethanol, Acetic Acid, or Solvent-free | [1][2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 1 - 4 hours | [1] |

| Yield | 93 - 100% | [1] |

Step 2: Synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

The second step involves the O-ethylation of the 1-phenyl-3-methyl-5-pyrazolone intermediate. This step is crucial for introducing the desired ethoxy group. The regioselectivity of the alkylation (O- vs. N-alkylation) is a critical aspect of this step, and conditions should be chosen to favor O-alkylation. The use of a strong base and an appropriate ethylating agent is typical for this transformation.

Methodology:

-

The 1-phenyl-3-methyl-5-pyrazolone intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the pyrazolone, forming the corresponding pyrazolate anion.

-

An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to facilitate the alkylation. The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the desired 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. It is important to note that the reaction may yield a mixture of O- and N-alkylated products, as well as the isomeric 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole. Careful purification is necessary to isolate the target compound.

Table 3: Representative Reaction Parameters for O-Alkylation of Pyrazolones

| Parameter | Condition |

| Substrate | 1-Phenyl-3-methyl-5-pyrazolone |

| Ethylating Agent | Ethyl iodide, Diethyl sulfate |

| Base | Potassium carbonate, Sodium hydride |

| Solvent | DMF, Acetone |

| Reaction Temperature | Room temperature to 60 °C |

| Reaction Time | 2 - 12 hours |

Note: The yields for the O-ethylation step can vary depending on the specific reaction conditions and the regioselectivity of the alkylation. Optimization of the base, solvent, and temperature may be required to maximize the yield of the desired 3-ethoxy isomer.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a sequence of transformations, starting from the basic building blocks and proceeding through the key pyrazolone intermediate to the final product.

Figure 2: Logical flow of the two-step synthesis.

This technical guide provides a foundational understanding of the synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. Researchers and professionals in the field of drug development can utilize this information as a starting point for the laboratory-scale synthesis and further investigation of this class of compounds. The provided protocols are based on established chemical principles and can be adapted and optimized for specific experimental setups.

References

The Dawn of a New Insecticidal Era: A Technical History of Phenylpyrazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Core Science of Phenylpyrazole Insecticides.

Abstract

The phenylpyrazole class of insecticides represents a significant milestone in the ongoing effort to develop effective and selective agents for pest control. This technical guide delves into the discovery and history of these compounds, with a primary focus on the flagship molecule, fipronil. It provides a comprehensive overview of their synthesis, mechanism of action, and the key scientific developments that propelled them to the forefront of the agrochemical and veterinary markets. This document is intended to serve as a detailed resource, offering insights into the experimental foundations and logical frameworks that underpinned the emergence of this critical class of insecticides.

Introduction: A Response to a Growing Need

The mid-to-late 20th century was marked by an escalating challenge in agricultural pest management: the widespread development of insect resistance to existing insecticide classes such as organochlorines, organophosphates, carbamates, and pyrethroids.[1] This pressing need for novel modes of action spurred a global search for new chemical entities with the potential for high efficacy and improved safety profiles. It was within this context that the phenylpyrazole class of insecticides emerged.

Characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms, these compounds offered a new weapon in the fight against a broad spectrum of agricultural and public health pests.[1] Their development was a testament to the power of rational drug design and large-scale screening efforts prevalent in the agrochemical industry.

The Discovery of Fipronil: A Breakthrough at Rhône-Poulenc

The pioneering work in the field of phenylpyrazole insecticides was conducted by the French chemical and pharmaceutical company, Rhône-Poulenc.[2] Between 1985 and 1987, a team of their scientists in the United Kingdom embarked on a research program that would ultimately lead to the discovery of fipronil.[2]

Key Milestones in the Discovery and Launch of Fipronil:

| Year(s) | Milestone | Reference(s) |

| 1985-1987 | Discovery of fipronil by Rhône-Poulenc scientists. | [2] |

| 1987 | Fipronil is officially credited as being discovered. | [3] |

| 1993 | Fipronil is first placed on the market. | [2] |

| August 3, 1993 | U.S. Patent 5,232,940 for "Derivatives of N-phenylpyrazoles" is granted. | [4] |

The culmination of this intensive research effort was the invention of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile, a compound that would come to be known as fipronil. The key inventors credited on the foundational U.S. Patent 5,232,940 are George E. J. Van Maanen and his colleagues at Rhône-Poulenc .

Between 1987 and 1996, fipronil underwent extensive evaluation against more than 250 insect pests on 60 different crops worldwide, demonstrating its broad-spectrum efficacy.[2]

The First Synthesis: A Glimpse into the Original Experimental Protocol

While modern synthesis routes for fipronil are well-documented in numerous patents, understanding the original synthetic methodology provides valuable historical context. The foundational patents describe the general synthetic schemes. The core of the synthesis involves the construction of the substituted phenylpyrazole ring system followed by the introduction of the characteristic trifluoromethylsulfinyl group.

General Steps in the Early Synthesis of Fipronil (as inferred from patent literature):

Illustrative Laboratory-Scale Synthesis of Fipronil:

-

Step 1: Preparation of the Thioether Precursor: The synthesis would begin with the appropriate starting materials to construct the core phenylpyrazole structure. This would likely involve the reaction of a substituted phenylhydrazine with a suitable pyrazole precursor.

-

Step 2: Oxidation to the Sulfoxide: The key final step is the controlled oxidation of the sulfur atom in the thioether precursor to form the sulfoxide (sulfinyl) group of fipronil. A mixture of an oxidizing agent, such as hydrogen peroxide, in the presence of an acid, like trichloroacetic acid, is used. The reaction is typically carried out in a suitable solvent, such as chlorobenzene, at a controlled temperature (e.g., 15-20°C). The reaction mixture is stirred for an extended period (e.g., 20-23 hours) to ensure complete conversion.

-

Step 3: Isolation and Purification: Following the reaction, the crude fipronil is isolated. This often involves quenching the reaction, followed by filtration. The isolated solid is then purified, for example, by recrystallization from a solvent like chlorobenzene, to yield the final product with high purity.[5]

Unveiling the Mode of Action: A Targeted Disruption of the Insect Nervous System

A critical factor in the success of phenylpyrazoles is their novel mode of action, which provided efficacy against insects resistant to other insecticides. Early research by Rhône-Poulenc biochemists and independent researchers quickly identified the target site.[6]

Phenylpyrazole insecticides are potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Fipronil and other phenylpyrazoles act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, distinct from the GABA binding site, and block the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a disruption of the inhibitory signaling in the insect's central nervous system, leading to hyperexcitation, convulsions, and ultimately, death.[7]

This mechanism of action provides a favorable selective toxicity profile. While mammals also have GABA receptors, fipronil binds with a much higher affinity to insect GABA receptors than to their mammalian counterparts.[7] This difference in binding affinity is a key reason for the relatively low toxicity of fipronil to mammals.

Caption: Signaling pathway of GABAergic inhibition and its disruption by fipronil.

Early Efficacy: Quantitative Data from Foundational Studies

The initial development of fipronil was supported by extensive efficacy testing against a wide array of economically important pests. While specific internal reports from Rhône-Poulenc in the late 1980s are not publicly available, early publications and conference proceedings provide a window into the potent insecticidal activity of this new compound.

Table 1: Early Efficacy Data for Fipronil Against Key Agricultural Pests

| Pest Species | Common Name | Application Method | Efficacy Metric | Value | Reference(s) |

| Anthonomus grandis | Boll weevil | Foliar spray | % Square Damage Reduction (vs. Endosulfan) | 4.46x less damage | [3] |

| Heliothis virescens | Tobacco budworm | Diet bioassay | 96h Activity | Good activity | [2] |

| Thrips spp. | Thrips | In-furrow | Reduction in numbers | Comparable to standard | [8] |

| Plant bugs (Lygus spp.) | Plant bugs | Foliar spray | Control | Equal to or superior to standard | [8] |

Table 2: Early Toxicological Data for Fipronil

| Organism | Test Type | Metric | Value | Reference(s) |

| Musca domestica (dieldrin-susceptible) | Topical application | LC50 | 0.4 mg/L | [2] |

| Musca domestica (dieldrin-resistant) | Topical application | LC50 | 36 mg/L | [2] |

| Musca domestica | Feeding bioassay | LC50 | 0.000119% | [9] |

| Rat | Oral | LD50 | 97 mg/kg | [10] |

| Mouse | Oral | LD50 | 95 mg/kg | [10] |

Experimental Protocols: The Foundation of Discovery

The discovery and characterization of phenylpyrazole insecticides relied on a suite of established and evolving experimental protocols.

Insecticidal Screening

During the 1980s, agrochemical companies like Rhône-Poulenc employed a tiered screening process to identify novel insecticidal compounds.

Typical Insecticidal Screening Workflow (1980s):

-

Primary Screen: A large number of newly synthesized compounds were subjected to a primary screen against a limited number of representative insect species. This was often a high-throughput process.

-

Method: A common method was the leaf-dip bioassay . Leaf discs of a suitable host plant were dipped in solutions of the test compounds at a single, relatively high concentration. After drying, the treated leaves were placed in petri dishes with a set number of insects. Mortality was assessed after a defined period (e.g., 24-72 hours).

-

-

Secondary Screen: Compounds showing significant activity in the primary screen were advanced to a secondary screen.

-

Method: This involved testing the compounds against a broader range of insect species and at multiple concentrations to determine a dose-response relationship and calculate metrics like the LC50 (lethal concentration for 50% of the population) . Various application methods would be employed, including topical application, feeding assays, and soil incorporation, to assess contact and stomach poison activity.

-

-

Tertiary Screen and Field Trials: The most promising compounds from the secondary screen were then subjected to more extensive testing, including evaluation of their efficacy under greenhouse and, eventually, field conditions.

Caption: A typical workflow for insecticidal screening in the 1980s.

Elucidation of the Mechanism of Action

Determining the mode of action of a novel insecticide is a critical step in its development. For phenylpyrazoles, a combination of electrophysiological and biochemical assays was employed.

Experimental Workflow for Mode of Action Studies:

-

Symptomology: The initial step was the careful observation of the poisoning symptoms in insects. The hyperexcitability and convulsions caused by fipronil were indicative of a neurotoxicant.

-

Electrophysiology:

-

Method: Techniques such as the two-electrode voltage clamp were used on isolated neurons or oocytes expressing insect GABA receptors. This allowed researchers to measure the ion flow through the GABA receptor channel in the presence and absence of the test compound. These experiments demonstrated that fipronil blocked the chloride current induced by GABA.

-

-

Radioligand Binding Assays:

-

Method: These assays were used to determine if fipronil directly interacts with the GABA receptor. A radiolabeled ligand known to bind to the GABA receptor's chloride channel (e.g., [3H]EBOB) was used. The ability of fipronil to displace the radioligand from its binding site on insect nerve membrane preparations was measured. This confirmed that fipronil binds to the GABA receptor complex.

-

-

Comparative Toxicology: The toxicity of fipronil was compared between insect species that were susceptible and resistant to other insecticides with known modes of action (e.g., dieldrin, a cyclodiene insecticide that also acts on the GABA receptor). Cross-resistance between dieldrin and fipronil was observed, further supporting the GABA receptor as the target.[2]

Caption: Experimental workflow for elucidating the mechanism of action of fipronil.

The Phenylpyrazole Family Expands: Ethiprole and Acetoprole

The success of fipronil spurred further research into the phenylpyrazole chemical class, leading to the development of other commercially important insecticides.

-

Ethiprole: Discovered by Rhône-Poulenc (later Bayer CropScience Japan) in 1994, ethiprole is another significant phenylpyrazole insecticide.[1] It shares the same mode of action as fipronil, acting as a GABA-gated chloride channel blocker. Ethiprole is particularly effective against a range of chewing and sucking insects in crops such as rice.

-

Acetoprole: Acetoprole is another member of the phenylpyrazole family developed to combat pest resistance.[11] It is a broad-spectrum insecticide used in agriculture to control a variety of sucking insects like whiteflies and aphids.[11] Like its predecessors, it targets the insect's nervous system.[11]

Conclusion

The discovery and development of phenylpyrazole compounds, spearheaded by the introduction of fipronil, marked a pivotal moment in the history of insecticide science. Born out of a need to overcome growing pest resistance, these compounds provided a novel mode of action with a favorable selectivity profile. The systematic approach of synthesis, screening, and mechanistic studies employed by Rhône-Poulenc and other researchers laid the groundwork for a new generation of insecticides. This technical guide has provided a comprehensive overview of this journey, from the initial discovery to the elucidation of the core scientific principles that govern the efficacy of this important class of crop and animal health protection agents. The legacy of the phenylpyrazoles continues to influence the design and development of new insect control technologies.

References

- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 2. piat.org.nz [piat.org.nz]

- 3. cotton.org [cotton.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Investigation of the Lethal Impact of Some Novel Pesticides on House Fly, Musca domestica L. [eajbsf.journals.ekb.eg]

- 6. tandfonline.com [tandfonline.com]

- 7. phytojournal.com [phytojournal.com]

- 8. cotton.org [cotton.org]

- 9. Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hazardous fipronil insecticide effects on aquatic animals' health: Historical review and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy Acetoprole | 209861-58-5 [smolecule.com]

Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the high-throughput screening (HTS) of the novel compound 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole against a putative protein kinase target, Cyclin-Dependent Kinase 2 (CDK2). Pyrazole derivatives have garnered significant interest as scaffolds for kinase inhibitors, and this protocol outlines a robust fluorescence-based assay for identifying and characterizing the inhibitory potential of this specific compound.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are a major target for drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form key interactions within the ATP-binding pocket of many kinases. 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a synthetic pyrazole derivative with potential as a kinase inhibitor. High-throughput screening provides an efficient means to evaluate the compound's activity against a panel of kinases. This application note details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method in HTS for its sensitivity and low background interference.[1][2]

Hypothetical Signaling Pathway

The following diagram illustrates the role of CDK2 in cell cycle progression, a pathway of significant interest in oncology. Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy being explored for various cancers.

Hypothetical CDK2 signaling pathway for cell cycle progression.

High-Throughput Screening Workflow

The workflow for the primary screen and subsequent hit confirmation is depicted below. This process is designed to efficiently identify and validate potential inhibitors from a large compound library.

High-throughput screening workflow for inhibitor identification.

Experimental Protocols

This assay measures the phosphorylation of a biotinylated peptide substrate by CDK2. A Europium (Eu)-labeled anti-phosphopeptide antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a FRET signal.[3] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

-

Compound: 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

-

Enzyme: Recombinant Human CDK2/Cyclin E

-

Substrate: Biotinylated peptide substrate

-

ATP: Adenosine 5'-triphosphate

-

Antibody: Eu-labeled anti-phospho-substrate antibody

-

Acceptor: Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop/Detection Buffer: Assay buffer containing EDTA

-

Plates: 384-well low-volume black assay plates

-

Control Inhibitor: Staurosporine (or other known CDK2 inhibitor)

-

Compound Plating:

-

Prepare a 10 mM stock solution of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole in 100% DMSO.

-

Create a working stock for screening (e.g., 100 µM in assay buffer with 1% DMSO).

-

Dispense 50 nL of the compound stock, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

-

-

Enzyme and Substrate Addition:

-

Prepare a 2X enzyme/substrate solution in assay buffer containing CDK2/Cyclin E and the biotinylated peptide substrate.

-

Dispense 5 µL of the 2X enzyme/substrate solution into each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in assay buffer.

-

Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final volume is 10 µL.

-

Incubate for 60 minutes at room temperature.

-

-

Reaction Termination and Detection:

-

Prepare a stop/detection solution containing the Eu-labeled antibody and SA-APC in the stop/detection buffer.

-

Add 10 µL of the stop/detection solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC).

-

-

Compound Dilution:

-

Perform a serial dilution of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Transfer the diluted compounds to a 384-well plate.

-

-

Assay Procedure:

-

Follow the primary screening protocol (steps 2-5) using the serially diluted compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the high and low controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

-

Data Presentation

| Property | Value |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| logP (predicted) | 2.5 |

| Solubility in DMSO | >10 mM |

| Solubility in Aqueous Buffer | To be determined |

| Compound ID | Concentration (µM) | % Inhibition | Hit (Threshold >50%) |

| 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole | 10 | 78.5 | Yes |

| Staurosporine (Positive Control) | 1 | 98.2 | Yes |

| DMSO (Negative Control) | N/A | 0.8 | No |

| Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 30 | 91.8 |

| 10 | 78.1 |

| 3 | 55.4 |

| 1 | 30.2 |

| 0.3 | 12.5 |

| 0.1 | 4.3 |

| Compound | IC50 (µM) | Hill Slope | R² |

| 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole | 2.8 | 1.1 | 0.99 |

| Staurosporine | 0.05 | 1.0 | 0.99 |

Conclusion

The protocols described provide a comprehensive framework for the high-throughput screening of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole as a potential kinase inhibitor. The TR-FRET assay is a robust and sensitive method suitable for primary screening and subsequent IC50 determination. The hypothetical data presented suggest that this compound exhibits inhibitory activity against CDK2, warranting further investigation into its mechanism of action and selectivity profile. These application notes serve as a valuable resource for researchers in the field of drug discovery and development.

References

Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrazole derivatives have demonstrated remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating agents.[2][3][5][6] This document provides detailed application notes on these therapeutic areas, summarizes key quantitative data, and offers generalized experimental protocols for the evaluation of pyrazole-based compounds.

Anticancer Applications

Pyrazole derivatives have emerged as a significant class of anticancer agents by targeting various key players in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other signaling proteins.[1][3][7][8]

Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][9]

Featured Derivatives & Efficacy:

A number of pyrazole derivatives have shown potent inhibitory activity against various CDK isoforms. For instance, some diphenyl-1H-pyrazoles have exhibited promising CDK2 inhibition with IC50 values in the nanomolar range.[1] Additionally, certain indole derivatives linked to a pyrazole moiety have demonstrated significant inhibitory activity toward CDK2.[3]

| Compound Class | Target | IC50/Ki Value | Cancer Cell Line | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | Ovarian (A2780) | Not explicitly cited |

| Diphenyl-1H-pyrazoles | CDK2 | IC50 = 29.31 - 51.21 nM | - | [1] |

| Indole-pyrazole hybrids | CDK2 | IC50 = 0.074 - 0.095 µM | HCT116, MCF7, HepG2, A549 | [3] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC50 = 0.25 µM | Breast (MCF7) | [3] |

Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its inhibition by pyrazole derivatives.

Caption: CDK2/Cyclin E pathway and its inhibition.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for cell growth and immunity, and its abnormal activation is linked to various cancers.[3] Pyrazole derivatives have been designed as potent JAK inhibitors.[3]

Featured Derivatives & Efficacy:

4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[3]

| Compound Class | Target | IC50 Value | Cancer Cell Line | Reference |

| 4-amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 nM | PC-3, HEL, K562, MCF-7, MOLT4 | [3] |

Signaling Pathway: JAK/STAT Pathway

The diagram below shows the canonical JAK/STAT signaling pathway and its disruption by pyrazole-based inhibitors.

Caption: The JAK/STAT signaling pathway and its inhibition.

Anti-inflammatory Applications

Pyrazole derivatives are well-established as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][10][11]

Selective COX-2 Inhibition

Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor that effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The anti-inflammatory mechanism involves blocking the conversion of arachidonic acid to prostaglandins.[2]

Featured Derivatives & Efficacy:

Numerous pyrazole analogues have been synthesized and evaluated for their COX-2 inhibitory activity, with many showing high selectivity over COX-1.[2][10]

| Compound Class | Target | IC50 Value (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazoles | COX-2 | 0.02 µM | >225 | [2] |

| Celecoxib | COX-2 | 0.04 µM | ~375 | [2] |

| Pyrazole-thiazole hybrids | COX-2 / 5-LOX | 0.03 µM (COX-2) | - | [2] |

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives like Celecoxib.

Caption: COX-2 pathway in inflammation and its inhibition.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][12][13]

Featured Derivatives & Efficacy:

Various pyrazole hybrids, including those combined with thiazole and other heterocyclic rings, have shown promising antimicrobial activity.[12][13][14]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [5] |

| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [5] |

| Pyrazole Mannich bases | Aspergillus niger | 1 | [12] |

| Nitro pyrazole based thiazoles | Penicillium chrysogenum | - | [13] |

Central Nervous System (CNS) Applications

Pyrazole and pyrazoline derivatives have shown potential in the treatment of neurodegenerative and psychiatric disorders by targeting enzymes such as monoamine oxidase (MAO).[6][15][16]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Their inhibition can alleviate symptoms of depression and neurodegenerative diseases like Parkinson's.[6][15] Pyrazoline derivatives have been identified as potent and selective MAO inhibitors.[6][15]

Featured Derivatives & Efficacy:

| Compound Class | Target | IC50 Value | Disease Model | Reference |

| Pyrazoline derivatives | MAO-A | - | Depression | [6][15] |

| Pyrazoline derivatives | MAO-B | - | Parkinson's Disease | [6][15] |

| 3,5-diarylpyrazoles | Acetylcholinesterase | - | Alzheimer's Disease | [17] |

| Pyrazoline derivatives | COMT | 0.048 µM | - | [16] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of pyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., CDK2, JAK)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the pyrazole test compound at various concentrations in an appropriate assay buffer.

-

Reaction Setup: In a microplate, add the kinase, substrate, and test compound to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the signal. The method of detection will depend on the assay format (e.g., ADP-Glo™ for luminescence, LanthaScreen™ for FRET).[18][19]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity and selectivity of pyrazole derivatives against COX isoforms.

Methodology:

-

Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a colorimetric or fluorometric probe, and the pyrazole test compounds.[20][21]

-

Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme with the test compound or a known inhibitor (e.g., Celecoxib) for a short period (e.g., 10 minutes) at 37°C.[20]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-